1-Methyl-N-[3-(methylsulfanyl)propyl]piperidin-4-amine
Description
1-Methyl-N-[3-(methylsulfanyl)propyl]piperidin-4-amine is a piperidine derivative featuring a methylsulfanylpropyl side chain. This moiety is known to influence lipophilicity and metabolic stability, which are critical in drug design.
Properties
CAS No. |
1096322-87-0 |
|---|---|
Molecular Formula |
C10H22N2S |
Molecular Weight |
202.36 g/mol |
IUPAC Name |
1-methyl-N-(3-methylsulfanylpropyl)piperidin-4-amine |
InChI |
InChI=1S/C10H22N2S/c1-12-7-4-10(5-8-12)11-6-3-9-13-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
ASTBISGPXATTJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NCCCSC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-[3-(methylsulfanyl)propyl]piperidin-4-amine typically involves the reaction of piperidine with appropriate alkylating agents. One common method involves the alkylation of piperidine with 3-(methylsulfanyl)propyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-[3-(methylsulfanyl)propyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Methyl-N-[3-(methylsulfanyl)propyl]piperidin-4-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-Methyl-N-[3-(methylsulfanyl)propyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
This is critical for antiviral agents targeting intracellular pathogens like HIV . Trifluoromethyl groups (e.g., in compounds) increase metabolic stability and binding affinity to hydrophobic enzyme pockets .
Core Structure Variations :
- Piperidine derivatives (e.g., target compound) favor flexibility, whereas piperazine-cyclopentyl hybrids () introduce conformational rigidity for selective receptor interactions .
- Thiadiazole/triazole cores () offer heterocyclic diversity, enabling π-π stacking interactions crucial for enzyme inhibition .
Biological Activity
1-Methyl-N-[3-(methylsulfanyl)propyl]piperidin-4-amine is a piperidine derivative with significant potential in pharmacological applications. Its unique structure, characterized by a piperidine ring substituted with a methyl group and a 3-(methylsulfanyl)propyl chain, positions it as a candidate for various therapeutic uses, particularly in inflammation and neuroprotection.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₂₂N₂S
- Molecular Weight : 202.36 g/mol
This compound's structural uniqueness contributes to its biological activity, allowing it to interact with specific molecular targets such as enzymes and receptors.
Biological Activity Overview
The biological activity of this compound has been primarily linked to its ability to modulate inflammatory processes and interact with neurological pathways. Research indicates that it may influence cytokine release and enzyme activity associated with inflammation, suggesting its potential role in treating inflammatory diseases.
Key Activities:
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses by influencing cytokine release and enzyme activities related to inflammation.
- Neuroprotective Potential : Investigations into its neuroprotective properties have indicated that it may help mitigate chemotherapy-induced neurotoxicity, which is a common side effect of cancer treatments like paclitaxel .
This compound acts through various mechanisms:
- Cytokine Modulation : It can alter the release of pro-inflammatory cytokines, which play a crucial role in the inflammatory response.
- Enzyme Interaction : The compound interacts with specific enzymes that are pivotal in inflammatory pathways, potentially leading to reduced inflammation .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(Methylsulfonyl)piperidin-4-amine | C₆H₁₅ClN₂O₂S | Contains a sulfonyl group instead of a sulfanyl group |
| N-[3-(Methylthio)propyl]piperidin-4-amine | C₉H₁₉N₂S | Lacks the methyl substitution on the nitrogen |
| 1-Methylpiperidin-4-amines | C₇H₁₅N | Simpler structure without the propyl or methylsulfanyl groups |
Case Studies and Research Findings
Recent studies have demonstrated the biological efficacy of this compound:
- Inflammation Modulation Study :
- Neuroprotection Against Chemotherapy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
